molecular formula C17H16Cl2N4O8S2 B2752934 1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane CAS No. 447410-60-8

1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane

Cat. No.: B2752934
CAS No.: 447410-60-8
M. Wt: 539.36
InChI Key: WQUMLZMZLMEVCI-UHFFFAOYSA-N
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Description

1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane is a complex organic compound characterized by its unique structure, which includes two sulfonyl groups attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2-chloro-5-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted diazepane derivatives.

    Reduction: Amino-substituted diazepane derivatives.

    Oxidation: Sulfone derivatives.

Scientific Research Applications

1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can disrupt biological pathways and processes, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[(2-chloro-4-nitrophenyl)sulfonyl]-1,4-diazepane: Similar structure but with a different substitution pattern on the phenyl rings.

    1,4-Bis[(2-bromo-5-nitrophenyl)sulfonyl]-1,4-diazepane: Similar structure but with bromine atoms instead of chlorine.

    1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.

Uniqueness

1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane is unique due to its specific substitution pattern and the presence of both sulfonyl and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research .

Properties

IUPAC Name

1,4-bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N4O8S2/c18-14-4-2-12(22(24)25)10-16(14)32(28,29)20-6-1-7-21(9-8-20)33(30,31)17-11-13(23(26)27)3-5-15(17)19/h2-5,10-11H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUMLZMZLMEVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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